
Mitoguazone
Vue d'ensemble
Description
Bis(guanylhydrazone) de méthylglyoxal est un composé polycationique qui agit comme un inhibiteur compétitif de la S-adénosyl-L-méthionine décarboxylase. Ce composé a suscité un intérêt considérable en raison de ses propriétés antinéoplasiques et cytotoxiques. Initialement étudié dans les années 1960 pour son potentiel dans le traitement du cancer, il a ensuite été abandonné en raison de sa toxicité grave. des études récentes ont revisité son potentiel, en particulier dans des conditions d'administration spécifiques qui réduisent sa toxicité tout en préservant son action antitumorale .
Méthodes De Préparation
Bis(guanylhydrazone) de méthylglyoxal peut être synthétisé par la réaction du méthylglyoxal avec la guanylhydrazone. La réaction implique généralement la dissolution du méthylglyoxal dans un solvant approprié, tel que l'éthanol, puis l'ajout de guanylhydrazone dans des conditions contrôlées. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures, suivi d'étapes de purification pour isoler le produit souhaité .
Analyse Des Réactions Chimiques
Bis(guanylhydrazone) de méthylglyoxal subit plusieurs types de réactions chimiques, notamment :
Réduction : Le composé peut être réduit dans des conditions spécifiques, bien que cela soit moins étudié.
Substitution : Bis(guanylhydrazone) de méthylglyoxal peut participer à des réactions de substitution, en particulier impliquant ses groupes guanidinium.
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs tels que le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Bis(guanylhydrazone) de méthylglyoxal a une large gamme d'applications de recherche scientifique :
Mécanisme d'action
Bis(guanylhydrazone) de méthylglyoxal exerce ses effets principalement par l'inhibition de la S-adénosyl-L-méthionine décarboxylase, une enzyme impliquée dans la biosynthèse des polyamines. En inhibant cette enzyme, le composé réduit les niveaux intracellulaires de polyamines, qui sont essentiels à la croissance et à la prolifération cellulaires. Cela conduit à l'induction de l'apoptose et à l'inhibition de la croissance tumorale . De plus, l'interaction du composé avec la fonction mitochondriale et la production d'espèces réactives de l'oxygène contribue davantage à ses effets cytotoxiques .
Applications De Recherche Scientifique
Methylglyoxal bis(guanylhydrazone) has a wide range of scientific research applications:
Mécanisme D'action
Methylglyoxal bis(guanylhydrazone) exerts its effects primarily through the inhibition of S-adenosyl-L-methionine decarboxylase, an enzyme involved in polyamine biosynthesis. By inhibiting this enzyme, the compound reduces the intracellular levels of polyamines, which are essential for cell growth and proliferation. This leads to the induction of apoptosis and inhibition of tumor growth . Additionally, the compound’s interaction with mitochondrial function and production of reactive oxygen species further contributes to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Bis(guanylhydrazone) de méthylglyoxal est souvent comparé à d'autres inhibiteurs de la biosynthèse des polyamines, tels que :
L'unicité du Bis(guanylhydrazone) de méthylglyoxal réside dans ses deux groupes guanidinium, qui améliorent son transport dans les mitochondries et ses effets cytotoxiques globaux .
Activité Biologique
Mitoguazone, also known as methylglyoxal bis(guanylhydrazone) (MGBG), is a chemotherapeutic agent that has garnered attention due to its unique mechanism of action and potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, clinical applications, and case studies that highlight its efficacy and safety profile.
This compound primarily exerts its biological effects through the competitive inhibition of S-adenosyl-methionine decarboxylase , an enzyme crucial for polyamine biosynthesis. By disrupting this pathway, this compound reduces the availability of polyamines, which are essential for cellular growth and proliferation. This action leads to antitumor effects , particularly in lymphoid tissues.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several studies:
- Half-Life : this compound has a prolonged terminal half-life averaging 175 hours following intravenous administration.
- Clearance : Plasma clearance is approximately 4.73 L/hr/m² , indicating significant tissue sequestration.
- Tissue Distribution : Highest concentrations are found in the liver, followed by lymph nodes, spleen, and brain. Notably, detectable levels remain in tissues for an extended period post-administration .
Table 1: Summary of Pharmacokinetic Data
Parameter | Value |
---|---|
Terminal Half-Life | 175 hours |
Plasma Clearance | 4.73 L/hr/m² |
Volume of Distribution | 1012 L/m² |
Renal Excretion | 15.8% within 48-72 hours |
CSF/Plasma Ratio | 0.6% - 7% |
Clinical Applications
This compound has been primarily studied in the context of treating various cancers, particularly non-Hodgkin's lymphoma and conditions related to HIV infections . Clinical trials have demonstrated its ability to induce remission in certain patient populations.
Case Studies
- Non-Hodgkin's Lymphoma : A Phase II trial involving patients with AIDS-related non-Hodgkin's lymphoma showed promising results with this compound administered at a dosage of 600 mg/m² every two weeks. The study reported significant tumor reduction in a subset of patients .
- HIV-Related Malignancies : Another study focused on patients with HIV-related malignancies indicated that this compound could be effective in managing symptoms and improving quality of life, although further research is needed to establish definitive efficacy .
Safety Profile and Toxicity
While this compound shows therapeutic potential, it is associated with dose-limiting toxicities such as mucositis and myelosuppression , which are both dose and schedule dependent. Monitoring for these adverse effects is crucial during treatment to mitigate risks .
Table 2: Reported Adverse Effects
Adverse Effect | Description |
---|---|
Mucositis | Inflammation of the mucous membranes leading to pain and discomfort |
Myelosuppression | Decreased bone marrow activity resulting in lower blood cell counts |
Propriétés
IUPAC Name |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N8/c1-3(11-13-5(8)9)2-10-12-4(6)7/h2H,1H3,(H4,6,7,12)(H4,8,9,13)/b10-2+,11-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWHMTNPTTVWDM-NXOFHUPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)N)C=NN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(N)N)/C=N/N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.1 N NaOH soluble (mg/mL), Water > 100 (mg/mL), 0.01 N NaOH partly soluble (mg/mL), 0.1 N HC1 partly soluble (mg/mL), MeOH partly soluble (mg/mL), 50% EtOH partly soluble (mg/mL) | |
Record name | MITOGUAZONE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/32946%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
459-86-9 | |
Record name | Mitoguazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12967 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MITOGUAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD5Q0L447W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.